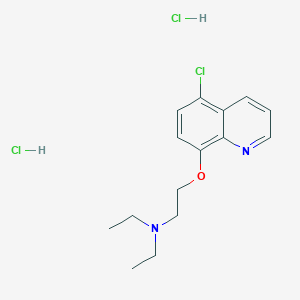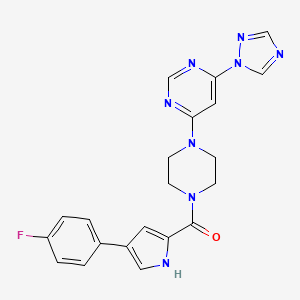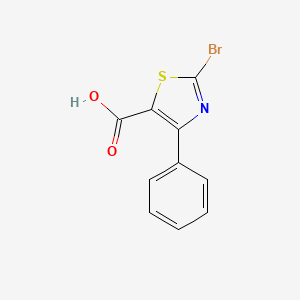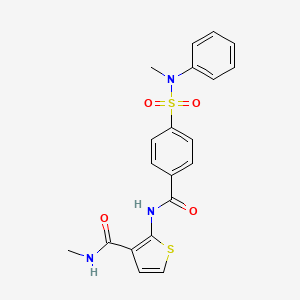
N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiophene carboxamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are of interest due to their potential pharmacological applications, including their roles as enzyme inhibitors and receptor antagonists .
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives often involves multi-step reactions starting from simple precursors. For example, the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide was achieved by reacting a thiazolidinone derivative with ammonia . Similarly, the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines involved iodination, metalation/formylation, thiophene annulation, and amidination steps . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired products.
Molecular Structure Analysis
The molecular structure of thiophene carboxamide derivatives is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle, attached to a carboxamide group. The presence of substituents on the thiophene ring and the nature of these substituents can significantly influence the biological activity of these compounds. For instance, the introduction of an aryl group and its extensive structural modification were key to achieving potent and selective endothelin receptor-A antagonism .
Chemical Reactions Analysis
Thiophene carboxamide derivatives can undergo various chemical reactions, which are essential for their functionalization and for tuning their biological activities. The reactions include cyclization, amidination, and coupling reactions, as demonstrated in the synthesis of potent urokinase inhibitors . The reactivity of the carboxamide group and the thiophene ring allows for the introduction of diverse functional groups, which can lead to the formation of novel compounds with specific biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carboxamide derivatives are influenced by their molecular structures. For example, the crystal structure and Hirshfeld surface analysis of a related compound, N-(2-(N-methylsulfamoyl)phenyl)formamide, revealed the presence of intramolecular and intermolecular hydrogen bonds and oxygen-π stacking interactions, which contribute to the stability of the crystal structure . These interactions can also affect the solubility, stability, and overall physicochemical profile of the compounds, which are critical factors in drug design and development.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Research on thiophene-3-carboxamide derivatives has shown that these compounds exhibit significant antibacterial and antifungal activities. For instance, studies on biologically active thiophene-3-carboxamide derivatives demonstrated their potential in combating bacterial and fungal infections due to their structure-activity relationship, which contributes to their antimicrobial efficacy (Vasu et al., 2003). Such properties make these derivatives valuable in the development of new antimicrobial agents.
Heterocyclic Synthesis Applications
Thiophene-3-carboxamide and its derivatives are also crucial in heterocyclic chemistry, where they serve as key intermediates in the synthesis of various heterocyclic compounds. For example, the synthesis of new antibiotic and antibacterial drugs utilizing thiophene-2-carboxamide indicates the role these compounds play in medicinal chemistry, contributing to the development of novel therapeutic agents with potential antibiotic properties (G. Ahmed, 2007).
Enzyme Inhibition
Another important area of application for thiophene derivatives involves enzyme inhibition. Thiophene-2-carboxamide Schiff base derivatives, for instance, have been explored for their potential as cholinesterase inhibitors, which could have implications in treating neurodegenerative diseases such as Alzheimer's (N. Kausar et al., 2021). The ability to inhibit specific enzymes effectively makes these compounds significant in pharmaceutical research.
Material Science
In the field of material science, thiophene derivatives have been utilized in the synthesis of polyamides and other polymers, demonstrating their utility in creating novel materials with specific properties, such as high thermal stability and solubility in various solvents. Such materials could find applications in a range of industries, from electronics to coatings (V. Ubale et al., 2001).
Propiedades
IUPAC Name |
N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-21-19(25)17-12-13-28-20(17)22-18(24)14-8-10-16(11-9-14)29(26,27)23(2)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIFWAKXGDGOQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-N'-[7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B3018540.png)
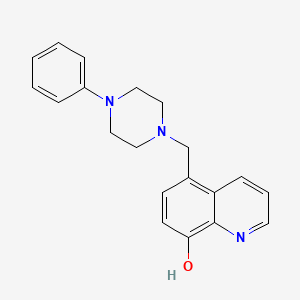
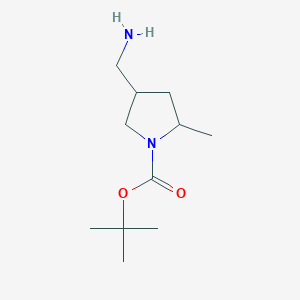
![4-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B3018544.png)
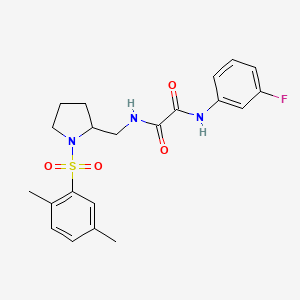

![3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B3018548.png)
